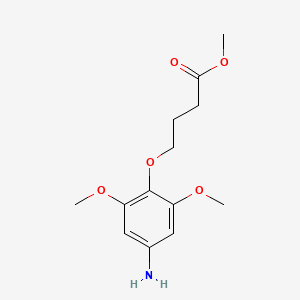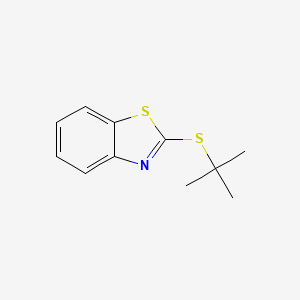
BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-: is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-BUTYLTHIO)BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. One common method includes mixing 2-mercaptobenzothiazole, tert-butylamine, and N-propanol for a salt-forming reaction, followed by oxidation under the action of an oxidant . Another method involves the use of benzothiazole disulfide and tert-butylamine in the presence of an inorganic or organic alkaline catalyst, without the need for an oxidant .
Industrial Production Methods: Industrial production methods for 2-(tert-BUTYLTHIO)BENZOTHIAZOLE often focus on optimizing yield and reducing production costs. For example, using N-propanol as a solvent can improve the yield to 99% and enhance the utilization rate of raw materials . Additionally, methods that avoid the use of oxidants can reduce the generation of waste and make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-BUTYLTHIO)BENZOTHIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidants include molecular iodine and tert-butoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(tert-BUTYLTHIO)BENZOTHIAZOLE is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their potential to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Industry: In the industrial sector, 2-(tert-BUTYLTHIO)BENZOTHIAZOLE is used as an accelerator in the vulcanization of rubber. This application is crucial for producing high-quality rubber products with enhanced durability and performance .
Mécanisme D'action
The mechanism of action of 2-(tert-BUTYLTHIO)BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes or proteins essential for the survival of pathogens like Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
N-tert-Butyl-2-benzothiazolesulfenamide: Used as a rubber vulcanization accelerator.
2-Arylbenzothiazoles: Known for their diverse biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties.
Uniqueness: 2-(tert-BUTYLTHIO)BENZOTHIAZOLE stands out due to its specific tert-butylthio group, which imparts unique chemical properties and enhances its reactivity in various applications. This makes it a valuable compound for both research and industrial purposes .
Propriétés
Numéro CAS |
39543-16-3 |
|---|---|
Formule moléculaire |
C11H13NS2 |
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS2/c1-11(2,3)14-10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |
Clé InChI |
OBNJMMOIUUIFCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
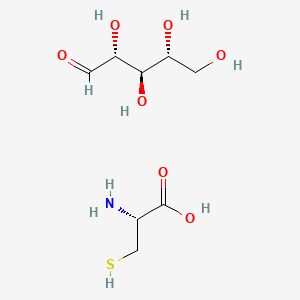
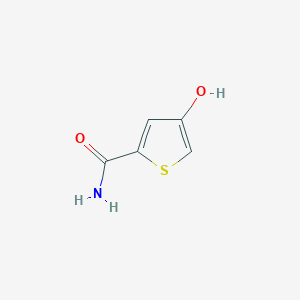

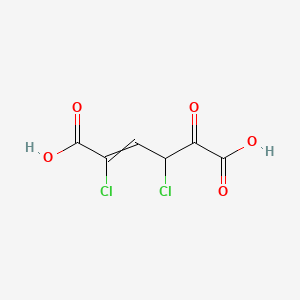
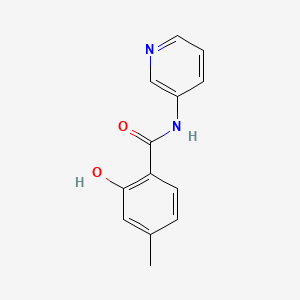
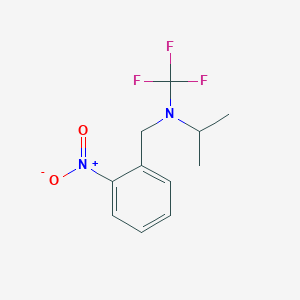

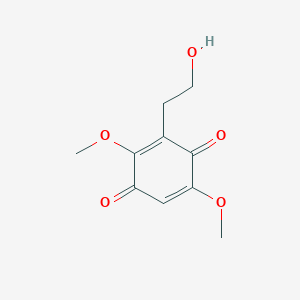
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)

![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
